Ethyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate
Overview
Description
Ethyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C11H6BrF2NO2 This compound is notable for its unique structure, which includes a bromine atom, a cyano group, and a difluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate typically involves the following steps:
Esterification: The esterification process involves reacting the brominated intermediate with ethanol in the presence of an acid catalyst to form the final ester product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Reduction Products: Ethyl 3-amino-2-cyano-4-(difluoromethyl)benzoate.
Oxidation Products: Carboxylic acids or aldehydes derived from the oxidation of the difluoromethyl group.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate exerts its effects depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors, inhibiting their function or altering their activity. The presence of the cyano and difluoromethyl groups can enhance binding affinity and specificity.
Chemical Reactivity: The bromine atom and cyano group are reactive sites that can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate can be compared with similar compounds such as:
Ethyl 3-bromo-2-cyano-4-methylbenzoate: Lacks the difluoromethyl group, which may result in different reactivity and biological activity.
Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially altering its chemical and biological properties.
Ethyl 3-bromo-2-cyano-4-chlorobenzoate: Substitutes a chlorine atom for the difluoromethyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)6-3-4-7(10(13)14)9(12)8(6)5-15/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHSBFBNQCTKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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